Arbutin-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

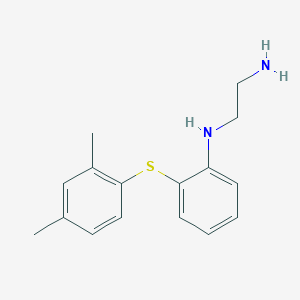

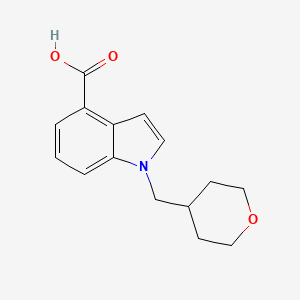

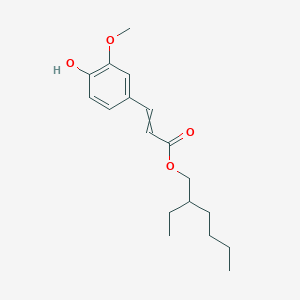

Arbutin-13C6 is a labeled analogue of arbutin, a glycosylated hydroquinone that can be extracted from the bearberry plant. Arbutin is known for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a popular ingredient in skin-lightening products. The “13C6” label indicates that six carbon atoms in the molecule are carbon-13 isotopes, which are often used in research to trace the compound’s metabolic pathways and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arbutin can be synthesized through various chemical and biocatalytic methods. One common synthetic route involves the reaction of hydroquinone with acetobromoglucose in the presence of a base. This reaction typically occurs under mild conditions and yields arbutin as the primary product .

Industrial Production Methods: Industrial production of arbutin often involves the extraction of the compound from plant sources, such as bearberry leaves. advancements in metabolic engineering have enabled the production of arbutin through microbial fermentation. For instance, Pseudomonas chlororaphis has been engineered to produce arbutin by enhancing the shikimate pathway .

Analyse Des Réactions Chimiques

Types of Reactions: Arbutin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acylation of arbutin, which can be catalyzed by lipase from Candida antarctica B in organic solvents. This reaction selectively forms feruloyl arbutin and lipoyl arbutin .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of arbutin include hydroquinone, acetobromoglucose, and various bases and acids. Reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed: The major products formed from the reactions of arbutin include various acylated derivatives, such as feruloyl arbutin and lipoyl arbutin. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Applications De Recherche Scientifique

Arbutin-13C6 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and interactions of arbutin in various biological systems. In biology and medicine, arbutin is investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. It is also used in the cosmetic industry as a skin-lightening agent due to its ability to inhibit tyrosinase .

Mécanisme D'action

Arbutin exerts its effects primarily by inhibiting the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin. Additionally, arbutin has been shown to possess antioxidant properties, which may contribute to its skin-lightening effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to arbutin include hydroquinone, kojic acid, and alpha-arbutin. These compounds also exhibit skin-lightening properties by inhibiting tyrosinase activity.

Uniqueness: Arbutin is unique in that it is less cytotoxic to melanocytes compared to hydroquinone, making it a safer alternative for skin-lightening applications. Additionally, the labeled analogue, arbutin-13C6, provides a valuable tool for tracing metabolic pathways and studying the interactions of arbutin in biological systems .

Propriétés

Formule moléculaire |

C12H16O7 |

|---|---|

Poids moléculaire |

278.21 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |

Clé InChI |

BJRNKVDFDLYUGJ-ZTXIXGFMSA-N |

SMILES isomérique |

C1=CC(=CC=C1O)O[13C@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)

![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)

![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)

![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)